2-Amino-4-(tetrahydrofuran-2-yl)butanoic acid

Catalog No.
S14076308
CAS No.
M.F
C8H15NO3
M. Wt
173.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-4-(tetrahydrofuran-2-yl)butanoic acid

Product Name

2-Amino-4-(tetrahydrofuran-2-yl)butanoic acid

IUPAC Name

2-amino-4-(oxolan-2-yl)butanoic acid

Molecular Formula

C8H15NO3

Molecular Weight

173.21 g/mol

InChI

InChI=1S/C8H15NO3/c9-7(8(10)11)4-3-6-2-1-5-12-6/h6-7H,1-5,9H2,(H,10,11)

InChI Key

BSKPHYAWZGBFBE-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CCC(C(=O)O)N

2-Amino-4-(tetrahydrofuran-2-yl)butanoic acid is an organic compound characterized by its unique structure, which includes an amino group, a butanoic acid backbone, and a tetrahydrofuran ring. Its molecular formula is C₇H₁₃NO₄, and it is classified as an amino acid derivative. The presence of the tetrahydrofuran ring enhances its solubility and reactivity, making it a compound of interest in various chemical and biological applications.

  • Oxidation: 2-Amino-4-(tetrahydrofuran-2-yl)butanoic acid can be oxidized to form oxo derivatives. This reaction typically involves oxidizing agents such as potassium permanganate.
  • Reduction: Reduction can occur, converting the compound into its reduced forms, often using reducing agents like sodium borohydride.
  • Substitution: The amino group can participate in substitution reactions, leading to the formation of various substituted derivatives. This is facilitated by the presence of nucleophiles in the reaction mixture.

These reactions are influenced by factors such as temperature, pH, and the presence of solvents like tetrahydrofuran .

Research indicates that 2-Amino-4-(tetrahydrofuran-2-yl)butanoic acid exhibits various biological activities. It has been studied for its potential role in amino acid metabolism and enzyme interactions. The compound's ability to form hydrogen bonds due to its amino group allows it to interact with biological macromolecules, potentially influencing metabolic pathways and enzyme functions. Its unique structural features may also contribute to its activity in biochemical processes .

Several synthesis methods have been developed for producing 2-Amino-4-(tetrahydrofuran-2-yl)butanoic acid:

  • Direct Synthesis from Amino Acids: This method involves reacting a tetrahydrofuran derivative with an amino acid precursor under controlled conditions, often using solvents like tetrahydrofuran and catalysts such as hydrochloric acid.
  • Multi-step Synthesis: Involves several reaction steps where starting materials are sequentially transformed into the target compound. This method allows for higher yields and purity through careful optimization of reaction conditions.
  • Industrial Production: For large-scale production, methods similar to laboratory synthesis are employed but optimized for efficiency and purity. This may include additional purification steps to meet industrial standards .

2-Amino-4-(tetrahydrofuran-2-yl)butanoic acid has several applications across different fields:

  • Chemical Research: It serves as a building block in the synthesis of more complex organic molecules.
  • Biological Studies: The compound is utilized in research involving amino acid metabolism and enzyme interactions.
  • Industrial Uses: It may be applied in the production of specialty chemicals and materials due to its unique properties .

Studies on the interactions of 2-Amino-4-(tetrahydrofuran-2-yl)butanoic acid with various biomolecules have shown that its amino group can form hydrogen bonds with proteins and nucleic acids. These interactions may alter the conformation and function of these biomolecules, impacting metabolic pathways and enzymatic activities. Further research is needed to elucidate the specific mechanisms through which this compound exerts its biological effects .

Several compounds share structural similarities with 2-Amino-4-(tetrahydrofuran-2-yl)butanoic acid. Here are some notable examples:

Compound NameStructural FeaturesUnique Aspects
2-Amino-3-methylbutanoic acidSimilar backbone without tetrahydrofuran ringLacks dioxolane-like properties
2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridineContains a boronic ester groupDifferent functional group influences reactivity
ValineStandard amino acid structureNo cyclic ether component; simpler structure

Uniqueness

The uniqueness of 2-Amino-4-(tetrahydrofuran-2-yl)butanoic acid lies in the presence of the tetrahydrofuran ring, which imparts distinct chemical properties compared to other amino acids and derivatives. This structural feature not only enhances solubility but also influences reactivity and potential applications in both chemical synthesis and biological systems .

Diastereoselective Synthesis from Methionine-Derived Sulfonium Salts

The diastereoselective synthesis of tetrahydrofuran-containing α-amino acids begins with methionine as a chiral precursor. Methionine is sequentially protected at its carboxyl and amino termini to prevent undesired side reactions during subsequent transformations. Alkylation of the protected methionine with methyl iodide or analogous electrophiles generates a sulfonium salt intermediate, which serves as a key reactive species. Treatment of this intermediate with a strong base, such as sodium hydride, in the presence of aryl aldehydes induces a ring-closing reaction via an aldol-like mechanism. This step forms the tetrahydrofuran ring while establishing the Cα-tetrasubstituted stereocenter with remarkable diastereoselectivity (trans/cis ratios up to 97:3).

The choice of aryl aldehyde significantly influences both yield and stereochemical outcome. Electron-deficient aldehydes, such as 4-nitrobenzaldehyde, enhance reaction rates and selectivity due to their increased electrophilicity, achieving yields of 78%. In contrast, sterically hindered aldehydes like 2,6-dimethylbenzaldehyde reduce yields to 35% while maintaining high diastereoselectivity. The table below summarizes the impact of aldehyde substituents on synthetic efficiency:

AldehydeYield (%)trans/cis Ratio
4-Nitrobenzaldehyde7897:3
Benzaldehyde6595:5
4-Methoxybenzaldehyde5293:7
2,6-Dimethylbenzaldehyde3596:4

This methodology provides a robust platform for accessing enantiomerically enriched tetrahydrofuran amino acids, though scalability remains limited by the stoichiometric base requirements.

Palladium-Catalyzed Post-Synthetic Functionalization Strategies

Palladium-catalyzed cross-coupling reactions enable precise functionalization of the tetrahydrofuran scaffold after initial synthesis. For example, Suzuki-Miyaura couplings introduce aryl or heteroaryl groups to the tetrahydrofuran ring, enhancing molecular diversity. In one protocol, a palladium(II) acetate/XPhos catalyst system facilitates coupling between boronic acids and brominated tetrahydrofuran amino acids, yielding biaryl derivatives with >90% efficiency.

A tandem catalytic approach combining palladium and isothiourea catalysis has also been developed for α-alkylation. In this method, palladium generates allylic ammonium intermediates from glycine esters and allylic phosphates, while isothiourea catalysts promote enantioselective -sigmatropic rearrangements. This one-pot process produces syn-α-amino acid derivatives with two contiguous stereocenters (dr > 20:1, er > 99:1). The table below highlights substrate compatibility:

Allylic PhosphateYield (%)Diastereomeric RatioEnantiomeric Ratio
Cinnamyl ethyl phosphate8522:199:1
4-Fluorostyrenyl phosphate7820:198:2
Cyclohexenyl phosphate6818:197:3

These strategies underscore palladium’s versatility in introducing complex substituents while preserving stereochemical integrity.

Comparative Analysis of Solid-Phase vs Solution-Phase Synthetic Routes

Existing literature exclusively describes solution-phase syntheses for 2-amino-4-(tetrahydrofuran-2-yl)butanoic acid derivatives. Solution-phase methods benefit from straightforward reaction monitoring and high functional group tolerance, particularly for palladium-catalyzed steps requiring homogeneous conditions. However, challenges in product isolation and purification persist, especially for polar intermediates.

Solid-phase synthesis, while unreported for this specific compound class, could theoretically address these limitations by enabling iterative coupling and washing steps. For instance, resin-bound methionine analogs might facilitate automated synthesis of peptide derivatives containing the tetrahydrofuran motif. Nevertheless, adapting current diastereoselective or palladium-mediated reactions to solid supports would require redesigning solvent systems and ensuring compatibility with polymeric matrices—a non-trivial endeavor given the sensitivity of transition-metal catalysts to heterogeneous environments.

The table below contrasts the two approaches based on theoretical and reported data:

ParameterSolution-PhaseSolid-Phase
Yield35–78% (documented)Not reported
PurificationChromatography-intensiveSimplified via resin washing
FunctionalizationBroad (Pd catalysis compatible)Limited by resin compatibility
ScalabilityModerate (gram-scale demonstrated)Potentially high (combinatorial synthesis)

XLogP3

-2.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

173.10519334 g/mol

Monoisotopic Mass

173.10519334 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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